2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of 2-aminothiazole with benzyl bromide and methyl iodide to form the benzyl(methyl)amino derivative. This intermediate is then subjected to borylation using a boronic acid pinacol ester under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .
Scientific Research Applications
2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
2-(Benzyl(methyl)amino)thiazole-5-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the boronic ester group, which confer specific reactivity and stability properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-11-19-15(23-14)20(5)12-13-9-7-6-8-10-13/h6-11H,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGHQDGAFHGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121818 | |
Record name | 2-Thiazolamine, N-methyl-N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-04-7 | |
Record name | 2-Thiazolamine, N-methyl-N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, N-methyl-N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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